molecular formula C9H15N B1359898 (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 21764-64-7

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B1359898
CAS No.: 21764-64-7
M. Wt: 137.22 g/mol
InChI Key: OVBKKDSRBCCWSP-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, abbreviated as (3aS,7aR)-5-Me-HII, is an organic compound commonly used in scientific research. It is a cyclic compound consisting of five-membered ring with a methyl group attached to the nitrogen atom. It is a white solid with a melting point of 155-157 °C, and is soluble in organic solvents such as ethanol, acetone, and chloroform. (3aS,7aR)-5-Me-HII has a variety of applications in research, including the synthesis of other compounds and the study of its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Esterification Products Synthesis : A study by Nadirova et al. (2019) explored the synthesis of esterification products of isoindole derivatives, revealing the formation of unexpected cleavage products and confirming their structures through X-ray structural analysis (Nadirova et al., 2019).
  • Crystal Structure Analysis : Shang et al. (2012) analyzed the crystal structure of a related compound, noting the non-planar nature of the isoindole ring and its torsion angles (Shang et al., 2012).
  • New Derivative Synthesis : Research by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene (Tan et al., 2016).

Chemical and Molecular Investigations

  • Antibacterial Properties Study : Ahmed et al. (2006) synthesized compounds from isoindole derivatives and screened them for antibacterial properties, contributing to the understanding of their chemotherapeutic properties (Ahmed et al., 2006).
  • Stereoselective Synthesis for Receptor Agonists : Francis et al. (2011) conducted a study on the stereoselective synthesis of tetrahydro-2H-[2]benzopyrano[3,4-c]pyrrol-3-ones, which are precursors for serotonin 5-HT2C receptor agonists (Francis et al., 2011).

Structural and Theoretical Analysis

  • Crystal and Molecular Structure of N-Aminoimides : A study by Struga et al. (2007) synthesized and analyzed the crystal and molecular structures of two N-aminoimides related to isoindole (Struga et al., 2007).
  • Spectroscopic and Quantum Chemical Studies : Alaşalvar et al. (2016) investigated the crystal structure and spectroscopic properties of a sulfonamide derived from isoindole, combining experimental studies with theoretical calculations (Alaşalvar et al., 2016).

Synthetic and Reactivity Studies

  • Ester Group Rearrangements : Jeon et al. (2007) studied the isomerization of tetramethyl 3a,7a-dihydro-1-methyl-1H-indole-2,3,3a,4-tetracarboxylate, providing insights into the reactivity of related compounds (Jeon et al., 2007).
  • Anomalous Addition Study : Köse et al. (2019) developed a novel addition reaction of chlorosulfonyl isocyanate to an isoindole derivative, supported by theoretical calculations and X-ray analysis (Köse et al., 2019).

Mechanism of Action

Properties

IUPAC Name

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBKKDSRBCCWSP-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]2CNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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